molecular formula C14H14N2O2S B5682944 N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5682944
M. Wt: 274.34 g/mol
InChI Key: NMALTAUDRAOQBV-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a carbamothioyl group substituted with a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

    N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Contains a piperidine ring instead of a furan ring.

Uniqueness

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can undergo specific reactions that are not possible with pyridine or piperidine rings, making this compound valuable for certain applications.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-3-6-10(2)12(9)15-14(19)16-13(17)11-7-4-8-18-11/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMALTAUDRAOQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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